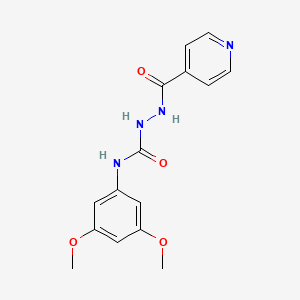

N-(3,5-Dimethoxyphenyl)((4-pyridylcarbonylamino)amino)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

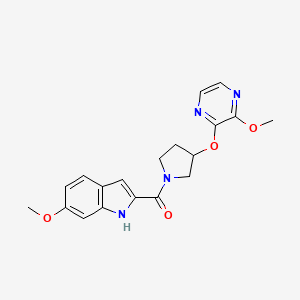

Molecular Structure Analysis

The molecular formula of “N-(3,5-Dimethoxyphenyl)((4-pyridylcarbonylamino)amino)formamide” is C15H16N4O4 . Its molecular weight is 316.31 . For a detailed molecular structure, it’s recommended to refer to a specialized chemical structure database or software.Physical And Chemical Properties Analysis

“N-(3,5-Dimethoxyphenyl)((4-pyridylcarbonylamino)amino)formamide” has various physical and chemical properties such as melting point, boiling point, density, and more . For a comprehensive analysis of its physical and chemical properties, it’s recommended to refer to a specialized chemical properties database or literature.Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of α-aminophosphonic acids demonstrates the utility of formamide derivatives in enantioselective synthesis. For example, the synthesis of L-(1-aminoethyl)phosphonic acid from N-[1-(dimethoxyphosphoryl)ethenyl]formamide using a rhodium catalyst highlights the role of formamide derivatives in asymmetric catalytic processes (Schöllkopf, Hoppe, & Thiele, 1985).

Polymer Science

In polymer science, the synthesis of rigid-rod polyamides and polyimides from formamide derivatives indicates their significance in creating advanced materials with desirable properties such as amorphousness, solubility in polar aprotic solvents, and excellent thermal stability (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Electrochemical Applications

The polarographic behavior of arylazo pyrazoles and the electrochemical N-formylation of amines signify the potential of formamide derivatives in electrochemical applications and synthesis methods. These studies provide insights into the electrochemical properties and synthetic utility of formamide derivatives in creating complex organic molecules (Ravindranath, Ramadas, & Brahmaji Rao, 1983); (Lin & Huang, 2018).

Chemical Synthesis

In chemical synthesis, the development of carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides highlights an efficient approach to formamides, emphasizing the versatility of formamide derivatives in organic synthesis (Sawant, Wagh, Bhatte, & Bhanage, 2011).

Safety And Hazards

properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c1-22-12-7-11(8-13(9-12)23-2)17-15(21)19-18-14(20)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFGCJKSPASACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Dimethoxyphenyl)((4-pyridylcarbonylamino)amino)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2819962.png)